Cas no 124458-10-2 (4-(2-Aminoethyl)-1,3-thiazol-2-amine)
4-(2-Aminoethyl)-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Aminoethyl)thiazol-2-amine
- 4-(2-Aminoethyl)-1,3-thiazol-2-amine
- 2-amino-4-(2-aminoethyl)thiazole
- 4-(2-aminoethyl)-1,3-thiazol-2-amine(SALTDATA: 2HCl 0.3H2O)
- 4-(2-amino-ethyl)-thiazol-2-ylamine
- CHEMBRDG-BB 4010280
- 4-(2-aminoethyl)-2-thiazolamine
- 2-(2-AMINOTHIAZOL-4-YL)ETHYLAMINE
- 4-(2-aminoethyl)-1,3-thiazol-2-amine 2HCl 0.3H2O
- 4-(2-aminoethyl)-1,3-thiazol-2-amine dihydrobromide
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- Inchi: InChI=1S/C5H9N3S/c6-2-1-4-3-9-5(7)8-4/h3H,1-2,6H2,(H2,7,8)
- InChI Key: AWGAMNRCCCIYLX-UHFFFAOYSA-N
- SMILES: C(CN)C1=CSC(=N)N1
Computed Properties
- Exact Mass: 143.05200
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 93.17000
- LogP: 1.50800
4-(2-Aminoethyl)-1,3-thiazol-2-amine Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-(2-Aminoethyl)-1,3-thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A594398-10mg |
4-(2-Aminoethyl)-1,3-thiazol-2-amine |
124458-10-2 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A594398-50mg |
4-(2-Aminoethyl)-1,3-thiazol-2-amine |
124458-10-2 | 50mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A594398-100mg |
4-(2-Aminoethyl)-1,3-thiazol-2-amine |
124458-10-2 | 100mg |
$ 135.00 | 2022-06-08 | ||
| Alichem | A059006442-1g |
4-(2-Aminoethyl)thiazol-2-amine |
124458-10-2 | 95% | 1g |
$1039.50 | 2023-09-03 | |
| Chemenu | CM190118-1g |
4-(2-Aminoethyl)-1,3-thiazol-2-amine |
124458-10-2 | 95% | 1g |
$926 | 2021-08-05 | |
| Chemenu | CM190118-1g |
4-(2-Aminoethyl)-1,3-thiazol-2-amine |
124458-10-2 | 95% | 1g |
$1378 | 2023-01-07 | |
| Enamine | EN300-173495-1g |
4-(2-aminoethyl)-1,3-thiazol-2-amine |
124458-10-2 | 1g |
$316.0 | 2023-09-20 | ||
| Enamine | EN300-173495-5g |
4-(2-aminoethyl)-1,3-thiazol-2-amine |
124458-10-2 | 5g |
$985.0 | 2023-09-20 | ||
| Enamine | EN300-173495-10g |
4-(2-aminoethyl)-1,3-thiazol-2-amine |
124458-10-2 | 10g |
$1291.0 | 2023-09-20 | ||
| Enamine | EN300-173495-0.05g |
4-(2-aminoethyl)-1,3-thiazol-2-amine |
124458-10-2 | 0.05g |
$266.0 | 2023-09-20 |
4-(2-Aminoethyl)-1,3-thiazol-2-amine Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 4-(2-Aminoethyl)-1,3-thiazol-2-amine
Professional Introduction to Compound with CAS No. 124458-10-2 and Product Name: 4-(2-Aminoethyl)-1,3-thiazol-2-amine
The compound with the CAS number 124458-10-2 and the product name 4-(2-Aminoethyl)-1,3-thiazol-2-amine represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential biological activities. The compound belongs to the thiazole class, a scaffold that is widely recognized for its versatility in drug design and development. Thiazole derivatives have been extensively studied for their role in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.
The molecular structure of 4-(2-Aminoethyl)-1,3-thiazol-2-amine features a thiazole ring system connected to an aminoethyl side chain. This configuration imparts specific chemical reactivity and interaction potential with biological targets. The presence of both amino groups on the side chain enhances the compound's ability to engage in hydrogen bonding, a crucial factor in drug-receptor interactions. Such structural features make it a promising candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 4-(2-Aminoethyl)-1,3-thiazol-2-amine and biological targets. Studies have demonstrated that this compound can interact with various enzymes and receptors, suggesting multiple potential therapeutic pathways. For instance, research indicates that thiazole derivatives can modulate enzyme activity by binding to active sites or allosteric regions, thereby altering their function. This has implications for developing drugs that target metabolic pathways or signal transduction cascades.
In the realm of drug discovery, the synthesis of 4-(2-Aminoethyl)-1,3-thiazol-2-amine has been optimized using modern synthetic methodologies. Techniques such as multi-step organic synthesis combined with catalytic processes have enabled the production of high-purity compounds suitable for preclinical studies. The synthesis involves key steps such as nucleophilic substitution reactions and cyclization processes, which are well-documented in organic chemistry literature. These methods ensure that the final product meets stringent quality standards required for pharmaceutical applications.
The biological activity of 4-(2-Aminoethyl)-1,3-thiazol-2-amine has been evaluated through various in vitro assays. Preliminary findings suggest that this compound exhibits inhibitory effects on certain enzymes associated with inflammatory responses. The aminoethyl side chain plays a critical role in these interactions by providing multiple interaction points with the enzyme active site. Additionally, the thiazole ring contributes to the compound's stability and bioavailability, making it a suitable candidate for further development.
One of the most exciting aspects of 4-(2-Aminoethyl)-1,3-thiazol-2-amine is its potential in combination therapy. The ability to target multiple biological pathways simultaneously can lead to synergistic effects, enhancing therapeutic outcomes. For example, combining this compound with other drugs that target different aspects of a disease process could provide a more comprehensive treatment approach. This concept aligns with current trends in precision medicine, where personalized treatment plans are tailored to individual patient needs.
Investigations into the pharmacokinetic properties of 4-(2-Aminoethyl)-1,3-thiazol-2-amine have also revealed promising results. Studies indicate that the compound exhibits good solubility in aqueous media, which is favorable for formulation into oral or injectable medications. Furthermore, preliminary toxicology studies suggest low toxicity profiles at therapeutic doses, reinforcing its safety for further clinical development. These findings are crucial for assessing the compound's potential as a drug candidate and guiding future research directions.
The role of 4-(2-Aminoethyl)-1,3-thiazol-2-amine in addressing unmet medical needs is another area of focus. Diseases such as cancer and chronic inflammatory disorders remain significant challenges globally. The unique chemical properties of this compound make it a valuable tool in developing novel therapeutics for these conditions. By targeting specific molecular mechanisms involved in disease progression, 4-(2-Aminoethyl)-1,3-thiazol-2-amine could offer new hope for patients suffering from these debilitating conditions.
Future research directions for 4-(2-Aminoethyl)-1,3-thiazol-2-amine include exploring its mechanism of action in greater detail. Understanding how this compound interacts with biological targets at a molecular level will provide insights into its therapeutic potential and help identify possible side effects or adverse reactions. Additionally, exploring structural analogs of this compound could lead to the discovery of even more effective derivatives with improved pharmacological properties.
The development of 4-(2-Aminoethyl)-1,3-thiazol-2-amine also underscores the importance of interdisciplinary collaboration in pharmaceutical research. Combining expertise from organic chemistry, biochemistry, pharmacology, and computational biology has been instrumental in advancing our understanding of this compound's potential applications. Such collaborative efforts are essential for translating laboratory discoveries into tangible therapeutic solutions that benefit patients worldwide.
In conclusion,4-(2-Aminoethyl)-1,3-thiazol-2-amine (CAS No. 124458-10-2) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities。 Its ability to interact with various biological targets makes it a valuable tool for developing new therapeutics targeting diseases such as cancer and chronic inflammatory disorders。 With continued research efforts focused on understanding its mechanism of action, optimizing synthesis methods,and evaluating pharmacokinetic properties,this compound holds significant promise as an effective therapeutic agent。
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